4-Thiazolidinone, 5-[(4-methylphenyl)methylene]-2-thioxo-, (5Z)-
Description
Historical Development of 4-Thiazolidinone Research
The 4-thiazolidinone scaffold emerged as a pharmacologically relevant heterocycle following Kallenberg’s 1923 synthesis of thiazolidinediones (TZDs) via carbonyl sulphide and α-halogenated carboxylic acid cyclization. Early applications focused on antidiabetic agents, exemplified by the development of glitazones such as rosiglitazone and pioglitazone, which target peroxisome proliferator-activated receptors (PPAR-γ). The structural simplicity of the 4-thiazolidinone core—comprising a five-membered ring with sulfur at position 1, nitrogen at position 3, and a ketone at position 4—enabled diversification into subtypes like 5-ene derivatives, which introduced conjugated double bonds at position 5 to enhance electronic reactivity.
Evolution of 5-Ene-4-Thiazolidinones in Medicinal Chemistry
5-Ene-4-thiazolidinones gained prominence due to their exocyclic double bond at position 5, which confers Michael acceptor properties enabling covalent interactions with biological nucleophiles. This structural feature underpins their activity across diverse targets, including tyrosine kinases, aldose reductase, and bacterial efflux pumps. For instance, Qi et al. (2018) demonstrated that 5-arylidene derivatives inhibit c-Met kinase at IC~50~ values as low as 0.015 µM, with concomitant antiproliferative effects in HT-29 and A549 cell lines. However, debates persist regarding their potential as pan-assay interference compounds (PAINS), necessitating careful structural optimization to balance reactivity and selectivity.
Position of 5-[(4-Methylphenyl)Methylene]-2-Thioxo-4-Thiazolidinone in Current Research Framework
The compound 5-[(4-methylphenyl)methylene]-2-thioxo-4-thiazolidinone (5Z configuration) integrates two critical modifications:
- C5 Arylidene Substituent : The 4-methylphenyl group enhances lipophilicity and π-π stacking potential, favoring target engagement in hydrophobic binding pockets.
- 2-Thioxo Modification : Replacement of the ketone oxygen with sulfur at position 2 increases metabolic stability and modulates electronic properties, as evidenced by improved aldose reductase inhibition in analogous structures.
Recent studies highlight its structural kinship with validated hit compounds such as the 5-nitrofuran-2-yl derivative 39 , which reduced tumor growth by 66% in murine models via apoptosis induction. While direct data on this specific derivative remain limited, its design principles align with trends favoring C5 aromaticity and N3 functionalization to avoid PAINS-associated promiscuity.
Nomenclature and Classification Within Heterocyclic Systems
The IUPAC name 4-thiazolidinone, 5-[(4-methylphenyl)methylene]-2-thioxo-, (5Z)- reflects:
- Core Structure : A thiazolidinone ring (positions 1–5) with a ketone at position 4.
- Substituents :
- Position 2: Thioxo group (C=S).
- Position 5: (Z)-configured arylidene moiety (4-methylbenzylidene).
Classification follows the Enamine Heterocyclic Framework (EHF) system:
- Main Ring : Thiazolidinone (4-thiazolidinone, EHF ID 145).
- Substituent Hierarchy :
- Priority 1: 2-Thioxo group (modifies ring electronics).
- Priority 2: 5-[(4-methylphenyl)methylene] (dictates stereoelectronic and steric properties).
This places the compound within the 5-ene-4-thiazolidinone subclass, characterized by nonplanar, conjugated systems amenable to [4+2] cycloadditions and nucleophilic attacks.
Properties
IUPAC Name |
(5Z)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS2/c1-7-2-4-8(5-3-7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXPMQHOSGNELK-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 5-[(4-methylphenyl)methylene]-2-thioxo-, (5Z)- typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and 2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as piperidine . The reaction is usually conducted in a solvent like ethanol under reflux conditions for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 4-Thiazolidinone, 5-[(4-methylphenyl)methylene]-2-thioxo-, (5Z)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 5-[(4-methylphenyl)methylene]-2-thioxo-, (5Z)- can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 5-[(4-methylphenyl)methylene]-2-thioxo-, (5Z)- involves its interaction with various molecular targets. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to its antimicrobial effects . The compound’s anti-inflammatory and anticancer activities are thought to be mediated through the modulation of signaling pathways and inhibition of specific enzymes involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzylidene camphor: A UV filter used in sunscreens.
Thiazolidinediones: A class of compounds with antidiabetic properties.
Uniqueness
4-Thiazolidinone, 5-[(4-methylphenyl)methylene]-2-thioxo-, (5Z)- is unique due to its combination of a thioxo group and a benzylidene substituent, which imparts distinct chemical and biological properties
Biological Activity
Overview
4-Thiazolidinone, 5-[(4-methylphenyl)methylene]-2-thioxo-, commonly referred to as a thiazolidinone derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, anti-inflammatory, and antidiabetic agent. The structural features of thiazolidinones, particularly the presence of sulfur and nitrogen atoms in the ring, contribute significantly to their therapeutic properties.
- Chemical Formula: C11H9NOS2
- Molecular Weight: 225.32 g/mol
- CAS Number: 1419166
The biological activity of 4-Thiazolidinone is primarily attributed to its interaction with various molecular targets:
- Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS). It has been shown to affect cell cycle progression by inducing G2/M phase arrest and modulating DNA damage response pathways .
- Antimicrobial Activity: It disrupts bacterial cell walls and inhibits essential enzymes necessary for bacterial survival. The compound has demonstrated effectiveness against a range of bacterial strains .
- Antidiabetic Activity: Acting as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, it enhances insulin sensitivity and glucose uptake in cells, making it a candidate for diabetes treatment .
Anticancer Efficacy
Recent studies have quantified the anticancer effects of 4-Thiazolidinone derivatives using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. Here are some findings:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 (breast cancer) | 0.31 | Induces apoptosis via caspase activation |
| Compound B | A2780 (ovarian cancer) | 0.60 | Cell cycle arrest in G2/M phase |
| Compound C | HT29 (colon cancer) | 0.10 | DNA damage induction |
These compounds show significant cytotoxicity compared to traditional chemotherapeutics like doxorubicin .
Antimicrobial Activity
4-Thiazolidinone derivatives have shown promising antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These results suggest that thiazolidinones could serve as effective agents against resistant bacterial strains .
Case Studies
- Anticancer Study : A study evaluated the efficacy of a thiazolidinone derivative on MCF7 breast cancer cells. Results indicated that the compound caused significant apoptosis and cell cycle arrest, demonstrating its potential as an anticancer agent .
- Antimicrobial Research : Another study focused on the antimicrobial properties of thiazolidinones against multi-drug resistant bacteria. The findings highlighted that these compounds could inhibit bacterial growth effectively, suggesting their potential role in treating infections caused by resistant strains .
Q & A
Q. What are the standard synthetic routes for preparing (5Z)-4-thiazolidinone derivatives, and what reagents are commonly employed?
The synthesis typically involves multi-step reactions starting with the condensation of thiazolidinone precursors with substituted aldehydes under reflux conditions. Key reagents include thioamides (for thiazolidinone ring formation) and aromatic aldehydes (for introducing the methylene substituent). Catalysts like acetic acid or piperidine are often used to facilitate cyclization. Reaction optimization requires temperature control (e.g., reflux in ethanol or DMF) and purification via column chromatography or recrystallization .
Q. How do substituents on the phenyl ring influence the compound’s biological activity?
Substituents such as methoxy, ethoxy, or halogens (e.g., fluorine) enhance lipophilicity, improving membrane permeability. For example, electron-withdrawing groups (e.g., -CF₃) may increase stability against metabolic degradation, while bulky substituents (e.g., isobutoxy) can modulate receptor binding. Structure-activity relationship (SAR) studies using analogs with varied substituents are critical for identifying pharmacophores .
Q. What analytical techniques are essential for characterizing this compound and verifying its purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and stereochemistry, particularly the (5Z)-configuration. High-Performance Liquid Chromatography (HPLC) assesses purity (>95% typically required for biological assays). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves absolute configuration in crystalline forms .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing (5Z)-4-thiazolidinone derivatives with complex substituents?
Yield optimization requires tailored solvent systems (e.g., DMF for polar intermediates, ethanol for reflux) and catalyst screening (e.g., Lewis acids for aldol condensation). Continuous flow reactors improve reproducibility by maintaining precise temperature and mixing. Kinetic studies using thin-layer chromatography (TLC) help identify intermediate bottlenecks .
Q. What strategies mitigate by-product formation during the synthesis of thiazolidinone analogs?
By-products like open-chain intermediates or diastereomers arise from incomplete cyclization or stereochemical scrambling. Strategies include:
- Using anhydrous conditions to prevent hydrolysis.
- Adding molecular sieves to absorb water in condensation reactions.
- Employing chiral catalysts to enforce (5Z)-selectivity over (5E)-isomers .
Q. How can computational methods predict the biological activity of novel (5Z)-4-thiazolidinone derivatives?
Molecular docking studies (e.g., AutoDock Vina) model interactions with targets like cyclooxygenase-2 (COX-2) or β-lactamases. Quantitative Structure-Activity Relationship (QSAR) models correlate electronic parameters (e.g., HOMO/LUMO energies) with antimicrobial or anticancer activity. Density Functional Theory (DFT) calculations predict reactivity toward biological nucleophiles .
Q. How do researchers address contradictory data on the stability of thiazolidinone derivatives under physiological conditions?
Stability assays in simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4) identify degradation pathways (e.g., hydrolysis of the thioxo group). LC-MS monitors degradation products, while circular dichroism (CD) assesses conformational changes. Comparative studies with fluorinated or methylated analogs improve metabolic stability .
Q. What experimental designs are used to evaluate the anticancer potential of (5Z)-4-thiazolidinones?
- In vitro: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) measure IC₅₀ values.
- Mechanistic studies: Flow cytometry analyzes apoptosis (Annexin V/PI staining) and cell cycle arrest.
- Target validation: Western blotting quantifies pro-apoptotic proteins (e.g., Bax, caspase-3).
- Selectivity: Parallel testing on non-cancerous cells (e.g., HEK293) ensures therapeutic index .
Methodological Notes
- Data Contradictions: Discrepancies in biological activity between studies may stem from variations in substituent positioning (e.g., para vs. meta) or assay conditions (e.g., serum concentration in cell culture) .
- Comparative Analysis: Use PubChem or ChEMBL to cross-reference analogs with similar scaffolds (e.g., pyrazole-thiazolidinone hybrids) and benchmark activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
